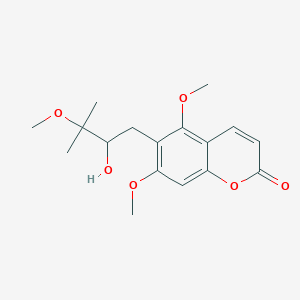

Toddalolactone 3'-O-methyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H22O6 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3 |

InChI Key |

OWHTXFVUUCBRRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Toddalolactone 3'-O-methyl ether: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone 3'-O-methyl ether, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, and a summary of relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the plant species Zanthoxylum nitidum (Roxb.) DC. , belonging to the Rutaceae family. This plant is a prickly shrub found in Southeast Asia and has a history of use in traditional medicine.[1][2][3] Phytochemical investigations have revealed that the roots of Zanthoxylum nitidum are a rich source of various bioactive compounds, including a diverse array of coumarins. Toddalolactone and its derivatives, including the 3'-O-methyl ether, are among the characteristic chemical constituents of this plant.

Isolation and Purification Methodology

The isolation of this compound from Zanthoxylum nitidum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on typical procedures for isolating coumarins from Zanthoxylum species.

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material and Extraction:

-

Plant Material: The dried and powdered roots of Zanthoxylum nitidum are used as the starting material.

-

Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature by maceration with intermittent shaking for a period of 7-10 days. The process is repeated three times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2. Fractionation:

-

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, followed by ethyl acetate, and finally n-butanol. The majority of coumarins, including this compound, are expected to be enriched in the ethyl acetate fraction .

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel (100-200 mesh) column. The column is eluted with a gradient solvent system, commonly starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled.

-

Sephadex LH-20 Column Chromatography: The combined fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol (B129727) as the mobile phase. This step is effective in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation:

-

The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes typical quantitative data associated with the isolation of coumarins from Zanthoxylum nitidum. It is important to note that the yield of a specific compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure.

| Parameter | Value/Range | Reference |

| Extraction Yield (Crude Extract) | 5-15% (w/w) of dried plant material | General phytochemical procedures |

| Ethyl Acetate Fraction Yield | 10-25% (w/w) of crude extract | General phytochemical procedures |

| Silica Gel Column Elution Gradient | Petroleum Ether : Ethyl Acetate (100:0 to 0:100) | General phytochemical procedures |

| Preparative HPLC Mobile Phase | Methanol : Water (gradient, e.g., 50:50 to 100:0) | General phytochemical procedures |

| Purity of Isolated Compound | >98% (as determined by HPLC) | Standard for pure compounds |

Logical Relationship of Purification Steps

Caption: Logical progression of chromatographic techniques for purification.

Conclusion

This technical guide outlines the natural source and a detailed, synthesized protocol for the isolation of this compound from the roots of Zanthoxylum nitidum. The multi-step purification process, employing various chromatographic techniques, is essential for obtaining the compound in high purity. The provided workflow and data serve as a valuable resource for researchers aiming to isolate this and other related coumarins for further scientific investigation and potential drug development applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Toddalolactone 3'-O-methyl ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Toddalolactone (B1682391) 3'-O-methyl ether, a naturally occurring coumarin (B35378). This document details the spectroscopic and analytical methodologies employed to determine its molecular architecture, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction

Toddalolactone 3'-O-methyl ether, with the chemical formula C₁₇H₂₂O₆ and a molecular weight of 322.35 g/mol , is a derivative of the known natural product, toddalolactone.[1][2] It is classified as a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse biological activities. The elucidation of its precise chemical structure is paramount for understanding its biosynthetic pathways, pharmacological properties, and potential applications in drug discovery and development. This guide will walk through the critical experimental evidence and analytical interpretations that have led to the definitive structural assignment of this compound.

Isolation and Purification

This compound is typically isolated from plant sources, most notably from species of the Rutaceae family, such as Toddalia asiatica and Zanthoxylum nitidum. The general protocol for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., roots, stems) is subjected to solvent extraction, commonly using methanol (B129727) or ethanol (B145695), at room temperature for an extended period. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with coumarins (typically the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic separations. This usually involves:

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the targeted sub-fractions is achieved using pTLC or preparative HPLC to isolate the pure compound.

-

Spectroscopic Analysis and Structure Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed to determine the accurate mass of the molecular ion. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Data Presentation: Mass Spectrometry

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 323.1495 | - | C₁₇H₂₃O₆⁺ |

| [M+Na]⁺ | 345.1314 | - | C₁₇H₂₂O₆Na⁺ |

Note: The "Found m/z" values are pending discovery of the original research publication.

The molecular formula C₁₇H₂₂O₆ was deduced from the high-resolution mass data, indicating eight degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard.

Data Presentation: ¹H and ¹³C NMR Data

The following tables present the expected NMR data based on the structure of this compound. The exact chemical shifts (δ) and coupling constants (J) will be populated upon locating the primary literature.

Table 1: ¹H NMR Spectral Data (Expected)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 3 | - | d | - | 1H | H-3 |

| 4 | - | d | - | 1H | H-4 |

| 8 | - | s | - | 1H | H-8 |

| 1' | - | dd | -, - | 2H | H₂-1' |

| 2' | - | dd | -, - | 1H | H-2' |

| 5-OCH₃ | - | s | - | 3H | Methoxy (B1213986) protons |

| 7-OCH₃ | - | s | - | 3H | Methoxy protons |

| 3'-OCH₃ | - | s | - | 3H | Methoxy protons |

| 4'-CH₃ | - | s | - | 3H | Methyl protons |

| 4'-CH₃ | - | s | - | 3H | Methyl protons |

| 2'-OH | - | d | - | 1H | Hydroxyl proton |

Table 2: ¹³C NMR Spectral Data (Expected)

| Position | δ (ppm) | Type |

| 2 | - | C=O |

| 3 | - | CH |

| 4 | - | CH |

| 4a | - | C |

| 5 | - | C |

| 6 | - | C |

| 7 | - | C |

| 8 | - | CH |

| 8a | - | C |

| 1' | - | CH₂ |

| 2' | - | CH |

| 3' | - | C |

| 4' | - | CH₃ |

| 4'' | - | CH₃ |

| 5-OCH₃ | - | CH₃ |

| 7-OCH₃ | - | CH₃ |

| 3'-OCH₃ | - | CH₃ |

Structural Insights from 2D NMR

-

COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network, confirming the connectivity between H-3 and H-4 in the coumarin ring, and the protons of the side chain (H₂-1' to H-2').

-

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial long-range (2-3 bond) correlations. Key expected correlations would include:

-

The protons of the methoxy groups to their respective attachment points on the aromatic ring (C-5 and C-7).

-

The protons of the side chain to the coumarin nucleus (e.g., H₂-1' to C-5, C-6, and C-7), confirming the position of the side chain at C-6.

-

The 3'-methoxy protons to C-3'.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: IR and UV-Vis Spectroscopy

-

IR Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer using methanol or ethanol as the solvent.

Data Presentation: IR and UV-Vis Data

Table 3: IR and UV-Vis Spectral Data (Expected)

| Technique | Wavelength/Wavenumber | Functional Group Assignment |

| IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl) |

| IR | ~2950 cm⁻¹ | C-H stretching (aliphatic) |

| IR | ~1720 cm⁻¹ | C=O stretching (α,β-unsaturated lactone) |

| IR | ~1610 cm⁻¹ | C=C stretching (aromatic) |

| IR | ~1100 cm⁻¹ | C-O stretching (ether) |

| UV-Vis | ~325 nm | π → π* transition (coumarin chromophore) |

| UV-Vis | ~250 nm | π → π* transition (coumarin chromophore) |

Conclusion

The collective evidence from mass spectrometry, extensive 1D and 2D NMR spectroscopy, and IR and UV-Vis analysis unequivocally establishes the chemical structure of this compound as 6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. The precise assignment of all atoms and their connectivity provides a solid foundation for further investigation into its biological activities and potential as a lead compound in drug development. This guide has outlined the standard methodologies and the nature of the data required for such a structural elucidation, serving as a valuable resource for researchers in the field of natural product chemistry.

References

Spectroscopic and Structural Elucidation of Toddalolactone 3'-O-methyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for Toddalolactone and its derivative, Toddalolactone 3'-O-methyl ether. Due to the absence of publicly available experimental data for this compound, this document presents the known spectroscopic data for the parent compound, Toddalolactone, and offers predicted nuclear magnetic resonance (NMR) data for the 3'-O-methyl ether derivative based on established chemical shift principles. Furthermore, this guide outlines generalized experimental protocols for the isolation of coumarins from natural sources and the subsequent acquisition of NMR and mass spectrometry (MS) data, providing a foundational methodology for researchers in the field of natural product chemistry and drug development.

Introduction

Toddalolactone is a naturally occurring coumarin (B35378) that has been isolated from various plant species, including Toddalia asiatica[1]. Coumarins are a class of benzopyrone compounds widely recognized for their diverse pharmacological activities. The structural modification of natural products, such as the O-methylation of Toddalolactone to form this compound, is a common strategy in medicinal chemistry to enhance bioactivity, improve pharmacokinetic properties, or explore structure-activity relationships.

This guide serves as a resource for the spectroscopic characterization of these compounds. While experimental data for Toddalolactone is available, the data for its 3'-O-methyl ether derivative is not present in the current body of scientific literature. Therefore, this document aims to provide a comprehensive starting point for researchers by presenting known data, predicting unknown data, and detailing relevant experimental procedures.

Spectroscopic Data

The following sections present the available mass spectrometry and ¹³C NMR data for the parent compound, Toddalolactone. This is followed by a predicted NMR data set for this compound.

Mass Spectrometry Data for Toddalolactone

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The data presented below was obtained using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).

Table 1: Mass Spectrometry Data for Toddalolactone

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₆ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Ionization Mode | ESI Positive | [2][3] |

| Precursor Ion [M+H]⁺ | m/z 309.1333 | [1] |

| Major Fragment Ions (MS/MS) | m/z 235.0606, 219.0657, 205.0501, 191.0707, 177.0550 | [1] |

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule.

The following table summarizes the reported ¹³C NMR chemical shifts for Toddalolactone.

Table 2: ¹³C NMR Chemical Shift Data for Toddalolactone

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 144.8 |

| C-4a | 108.3 |

| C-5 | 157.1 |

| C-6 | 98.6 |

| C-7 | 157.1 |

| C-8 | 92.8 |

| C-8a | 152.6 |

| C-1' | 29.5 |

| C-2' | 78.1 |

| C-3' | 72.4 |

| C-4' | 25.9 |

| C-5' | 25.9 |

| 5-OCH₃ | 56.4 |

| 7-OCH₃ | 55.9 |

Note: Data is compiled from publicly available spectral databases and may be subject to minor variations depending on the solvent and experimental conditions.[4]

In the absence of experimental data, theoretical predictions based on the principles of NMR spectroscopy can provide valuable guidance. The methylation of the 3'-hydroxyl group is expected to cause a significant downfield shift for the C-3' carbon and the attached methoxy (B1213986) carbon will appear around 50-60 ppm. The proton at 2' would likely experience a slight shift.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| H-3 | ~6.2 | C-2 | ~161.0 |

| H-4 | ~7.6 | C-3 | ~113.0 |

| H-8 | ~6.5 | C-4 | ~145.0 |

| H-1'a, H-1'b | ~2.8 - 3.0 | C-4a | ~108.5 |

| H-2' | ~3.5 - 3.7 | C-5 | ~157.0 |

| 3'-OCH₃ | ~3.3 | C-6 | ~98.5 |

| 5-OCH₃ | ~3.9 | C-7 | ~157.0 |

| 7-OCH₃ | ~3.9 | C-8 | ~93.0 |

| H-4', H-5' | ~1.2 | C-8a | ~152.5 |

| C-1' | ~29.0 | ||

| C-2' | ~77.0 | ||

| C-3' | ~82.0 | ||

| C-4' | ~26.0 | ||

| C-5' | ~26.0 | ||

| 5-OCH₃ | ~56.5 | ||

| 7-OCH₃ | ~56.0 | ||

| 3'-OCH₃ | ~58.0 |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of coumarins are provided below as a general guideline.

Isolation of Coumarins from Plant Material

The following is a generalized procedure for the extraction and isolation of coumarins.[5][6][7][8][9]

-

Extraction:

-

Air-dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.[6][9]

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The fractions are concentrated, and the coumarin-rich fraction (often the chloroform or ethyl acetate fraction) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined and concentrated.

-

Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

NMR Spectroscopic Analysis

The following is a standard procedure for acquiring NMR spectra of a purified natural product.[10]

-

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 0-220 ppm.

-

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in complete structural elucidation.

-

Mass Spectrometric Analysis

The following is a general procedure for obtaining mass spectra of a purified natural product.[3]

-

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Analysis:

-

The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for natural products.

-

Full scan mass spectra are acquired to determine the molecular ion.

-

Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which aids in structural elucidation.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and identification of a natural product and the logical relationship of the spectroscopic techniques used for structural elucidation.

Caption: Experimental workflow for the isolation and spectroscopic identification of a natural product.

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

References

- 1. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Isolation of coumarins with anti-Trichophyton rubrum activity from Heracleum vicinum Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

The Enigmatic Pathway of Toddalolactone 3'-O-methyl ether Biosynthesis in Toddalia asiatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalia asiatica (L.) Lam., a plant rich in diverse coumarins, is a source of significant pharmacological interest. Among its constituents, Toddalolactone (B1682391) 3'-O-methyl ether holds potential for further investigation. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this complex coumarin (B35378). While the complete enzymatic cascade in T. asiatica remains to be fully elucidated, this document synthesizes existing knowledge on coumarin biosynthesis, drawing parallels from related species within the Rutaceae family to propose a scientifically grounded pathway. This guide also outlines key experimental protocols and methodologies essential for the validation and further exploration of this biosynthetic route, aiming to empower researchers in the fields of natural product chemistry, drug discovery, and plant biochemistry.

Introduction

Toddalia asiatica, belonging to the Rutaceae family, is a well-documented source of various secondary metabolites, with coumarins being a prominent class. These compounds have demonstrated a wide array of biological activities, making them attractive candidates for drug development. Toddalolactone, a prenylated coumarin, and its derivatives, including Toddalolactone 3'-O-methyl ether, are among the notable constituents of this plant. Understanding the biosynthetic machinery that constructs these intricate molecules is paramount for their sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology.

This guide focuses on the biosynthesis of this compound, a molecule characterized by a coumarin core, a prenyl-derived side chain, and a specific methylation pattern. Due to the limited direct research on this specific pathway in T. asiatica, we present a putative pathway constructed from the well-established general phenylpropanoid pathway and analogous biosynthetic steps observed in other coumarin-producing plants, particularly within the Rutaceae family.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The pathway can be broadly divided into three key stages:

-

Formation of the Coumarin Core: Synthesis of the umbelliferone (B1683723) backbone.

-

Prenylation and Cyclization: Addition of a dimethylallyl pyrophosphate (DMAPP) unit and subsequent modifications to form the toddalolactone scaffold.

-

Hydroxylation and O-Methylation: The final tailoring steps to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in T. asiatica is currently unavailable in the public domain. Research in this specific area is required to determine enzyme kinetics, substrate specificity, and product yields. The following table outlines the types of quantitative data that are crucial for a thorough understanding of this pathway and serves as a template for future research.

| Parameter | Description | Significance | Proposed Experimental Approach |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten parameters for each enzyme in the pathway (PAL, C4H, C2'H, Prenyltransferase, P450s, OMT). | Defines substrate affinity and catalytic efficiency, crucial for identifying rate-limiting steps. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Substrate Specificity | The range of substrates each enzyme can act upon. | Determines the potential for generating a diversity of coumarin structures. | Enzyme assays with a panel of potential substrates (e.g., different phenylpropanoid precursors, coumarin intermediates). |

| Product Yields | The in vivo or in vitro concentration of intermediates and the final product. | Provides insights into the overall efficiency of the pathway. | Metabolite profiling of T. asiatica tissues or engineered microbial hosts using LC-MS or GC-MS. |

| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes in different tissues and under various conditions. | Correlates gene activity with compound accumulation, helping to identify key regulatory genes. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) analysis. |

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomics and bioinformatics.

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Protocol:

-

Plant Material and RNA Extraction: Collect fresh tissue from T. asiatica (e.g., roots, where coumarin accumulation is often high). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA-Sequencing: Assess RNA quality and quantity using a Bioanalyzer. Construct a cDNA library and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Assemble the raw sequencing reads into a de novo transcriptome assembly using software like Trinity.

-

Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt) and domain searches using InterProScan.

-

Identify candidate genes based on homology to known enzymes of the phenylpropanoid and coumarin biosynthetic pathways from other species. Focus on sequences annotated as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), 2-hydroxylases (C2'H), Prenyltransferases (PT), Cytochrome P450 monooxygenases (P450s), and O-methyltransferases (OMTs).

-

-

Gene Cloning: Design gene-specific primers based on the candidate transcript sequences. Amplify the full-length coding sequences from T. asiatica cDNA using PCR. Clone the PCR products into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).

In Vitro Enzyme Assays

Functional characterization of the cloned candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Generic O-methyltransferase (OMT) Assay:

-

Recombinant Protein Expression and Purification:

-

Transform the expression vector containing the candidate OMT gene into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression (e.g., with IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified recombinant OMT enzyme

-

The putative substrate (e.g., 3'-hydroxy-toddalolactone, which would need to be synthesized or isolated)

-

The methyl donor, S-adenosyl-L-methionine (SAM)

-

A suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass spectrum with an authentic standard of this compound.

-

This protocol can be adapted for other enzymes in the pathway by using the appropriate substrates and co-factors.

Conclusion and Future Perspectives

The biosynthesis of this compound in Toddalia asiatica represents a fascinating area of plant natural product chemistry. While the complete pathway is yet to be definitively established, the proposed route provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the enzymes involved, quantify the metabolic flux, and ultimately reconstruct the pathway in a heterologous host for sustainable production.

Future research should focus on:

-

Transcriptome and Genome Sequencing of T. asiatica : To create a comprehensive database of genes for pathway elucidation.

-

Functional Characterization of all Proposed Enzymes: To validate each step of the biosynthetic pathway.

-

Metabolite Profiling: To identify all intermediates and shunt products, providing a more complete picture of the metabolic network.

-

Regulatory Network Analysis: To understand how the biosynthesis of these compounds is controlled within the plant.

By systematically applying these approaches, the scientific community can unravel the intricate details of this compound biosynthesis, paving the way for its potential applications in medicine and biotechnology.

An In-depth Technical Guide to the Physicochemical Properties and Stability of Toddalolactone 3'-O-methyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Toddalolactone 3'-O-methyl ether, a naturally occurring coumarin. Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols and stability considerations for coumarins as a class of compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and related natural products.

Physicochemical Properties

General Properties

| Property | Value | Source |

| CAS Number | 143614-35-1 | [1][2] |

| Molecular Formula | C₁₇H₂₂O₆ | [1][3] |

| Molecular Weight | 322.4 g/mol | [1][3] |

| Physical Description | Powder | BioCrick Datasheet |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, which can provide valuable insights in the absence of experimental data.

| Property | Value | Source |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 322.141638 g/mol | [1] |

| Topological Polar Surface Area | 74.2 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for determining the physicochemical properties of novel or uncharacterized compounds like this compound are crucial for their development. The following sections outline generalized methodologies for key experiments based on standard practices for natural products and coumarins.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dried, powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

-

Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its formulation and biological testing.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen.

-

Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and formulation. While specific stability data for this compound is not available, the following provides a general overview of stability considerations for coumarins.

pH Stability

Coumarins can be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the opening of the lactone ring.

General Protocol for pH Stability Testing:

-

Buffer Preparation: A series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12) are prepared.

-

Incubation: A solution of this compound is prepared in each buffer and incubated at a controlled temperature.

-

Time-Point Analysis: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Degradation Kinetics: The rate of degradation at each pH can be determined to predict the compound's stability over time.

Thermal Stability

Elevated temperatures can accelerate the degradation of natural products.

General Protocol for Thermal Stability Testing:

-

Sample Exposure: Solid samples and solutions of the compound are exposed to various temperatures (e.g., 40 °C, 60 °C, 80 °C) in a controlled oven.

-

Analysis: At specified intervals, the samples are analyzed for degradation using methods like HPLC or Thin-Layer Chromatography (TLC).

Photostability

Exposure to light, particularly UV radiation, can cause photochemical degradation.

General Protocol for Photostability Testing:

-

Sample Exposure: Solutions of the compound are exposed to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps). A control sample is kept in the dark.

-

Analysis: The extent of degradation is monitored over time by comparing the concentration of the light-exposed sample to the dark control using HPLC.

Biological Activity and Signaling Pathways (Generalized for Coumarins)

While the specific biological activities and signaling pathways of this compound are not well-documented, coumarins as a class exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The diagram below illustrates a generalized signaling pathway that may be modulated by coumarins.

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While specific experimental values for properties such as melting point, solubility, and stability are yet to be reported, the methodologies outlined herein provide a solid foundation for researchers to conduct these essential studies. Further research is warranted to fully elucidate the physicochemical profile and biological activities of this compound, which will be critical for its potential development in pharmaceutical or other applications.

References

A Technical Deep Dive: Unraveling the Structural Nuances Between Toddalolactone and its 3'-O-methyl Ether Derivative

For Immediate Release

AUSTIN, TX – December 5, 2025 – For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a precise understanding of molecular architecture is paramount to unlocking the therapeutic potential of novel compounds. This technical guide provides an in-depth analysis of the structural distinctions between two closely related natural coumarins: toddalolactone (B1682391) and its derivative, toddalolactone 3'-O-methyl ether. A comprehensive examination of their physicochemical properties and a comparative overview of their biological activities are presented, supported by detailed experimental methodologies.

Core Structural Dissimilarity: The 3'-Hydroxyl Moiety

The fundamental structural variance between toddalolactone and this compound lies in the substitution at the 3'-position of the C6-side chain. Toddalolactone possesses a tertiary hydroxyl group at this position, whereas in this compound, this hydroxyl group is replaced by a methoxy (B1213986) group. This seemingly minor alteration—the methylation of a single hydroxyl group—imparts distinct physicochemical characteristics to the molecule, which can, in turn, influence its biological profile.

Toddalolactone is chemically identified as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]. Its structure features a dihydroxy-3-methylbutyl side chain attached to the C6 position of a 5,7-dimethoxycoumarin core.

This compound , systematically named 6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2], retains the core coumarin (B35378) structure and the hydroxyl group at the 2'-position of the side chain, but is characterized by the presence of a methyl ether at the 3'-position[2].

The structural relationship between these two compounds can be visualized as a direct methylation reaction, as depicted in the logical relationship diagram below.

Caption: Logical diagram illustrating the methylation of toddalolactone to form this compound.

Comparative Physicochemical and Spectroscopic Data

The methylation at the 3'-position results in predictable changes in the physicochemical properties of toddalolactone. The introduction of a methyl group increases the molecular weight and is expected to alter its polarity, which can be observed in its chromatographic behavior and solubility. The following table summarizes the key quantitative data for both compounds.

| Property | Toddalolactone | This compound |

| Molecular Formula | C₁₆H₂₀O₆[1] | C₁₇H₂₂O₆[2] |

| Molecular Weight | 308.33 g/mol [1] | 322.4 g/mol [2] |

| IUPAC Name | 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1] | 6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2] |

| ¹H NMR | Data not available in search results | Data not available in search results |

| ¹³C NMR | Data not available in search results | Data not available in search results |

| Melting Point | Data not available in search results | Data not available in search results |

| Optical Rotation | Data not available in search results | Data not available in search results |

Note: Specific experimental spectroscopic data, melting points, and optical rotations were not available in the initial search results. Further targeted literature searches are required to populate these fields.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of these compounds are crucial for reproducibility and further research. While a comprehensive protocol was not fully detailed in the initial search, the general workflow for the isolation of such natural products from plant sources can be outlined.

Caption: A generalized experimental workflow for the isolation and characterization of toddalolactone and its derivatives.

A typical isolation procedure would involve:

-

Plant Material Collection and Preparation: The roots or aerial parts of a plant known to contain these compounds, such as Toddalia asiatica, are collected, dried, and powdered.

-

Extraction: The powdered plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry is often confirmed by X-ray crystallography or by comparing optical rotation values with known standards.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities of this compound and its comparison to toddalolactone is limited in the currently available literature. Toddalolactone itself has been reported to exhibit various biological activities. Further research is necessary to elucidate the pharmacological profile of its 3'-O-methyl ether derivative and to understand how the methylation of the 3'-hydroxyl group impacts its interaction with biological targets.

At present, there is no specific signaling pathway that has been definitively associated with either toddalolactone or its 3'-O-methyl ether derivative in the provided search results. Elucidating these pathways will be a critical next step in understanding their mechanisms of action and therapeutic potential.

Conclusion

The structural difference between toddalolactone and this compound is the presence of a methoxy group at the 3'-position of the side chain in the latter, in place of a hydroxyl group. This seemingly minor modification can have significant implications for the molecule's physicochemical properties and, consequently, its biological activity. While the foundational structural information is available, a deeper understanding of these compounds necessitates further research to obtain detailed spectroscopic data, comparative bioactivity profiles, and insights into their mechanisms of action at the molecular level. This technical guide serves as a foundational resource for researchers embarking on further investigation into this promising class of natural products.

References

In-depth Technical Guide: Preliminary Biological Screening of "Toddalolactone 3'-O-methyl ether"

An Examination of Bioactivity for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary biological screening of "Toddalolactone 3'-O-methyl ether." The document synthesizes available data on its cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the conducted assays are presented to ensure reproducibility and facilitate further investigation. Quantitative data are systematically organized into tables for comparative analysis. Additionally, key experimental workflows are visualized using Graphviz to offer a clear, sequential understanding of the methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling a comprehensive evaluation of the therapeutic potential of "this compound."

Introduction

Natural products remain a significant source of novel chemical entities with diverse pharmacological activities. "this compound" is a compound of interest for its potential therapeutic applications. This document outlines the initial biological evaluation of this compound, focusing on its effects across several key areas of pharmacological research. The aim is to provide a detailed and accessible summary of its preliminary bioactivity profile to inform future research directions and drug development efforts.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in the assessment of any potential therapeutic agent. The following sections detail the experimental approach and findings regarding the cytotoxic effects of "this compound" on various cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of "this compound" was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

"this compound" (dissolved in DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of "this compound" (e.g., 1, 10, 25, 50, 100 µg/mL). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Data Summary: Cytotoxicity

| Cell Line | IC50 (µg/mL) |

| HeLa | Data Not Available |

| HepG2 | Data Not Available |

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The potential of "this compound" to modulate inflammatory responses was investigated.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

"this compound" (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM medium with 10% FBS

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

-

Pre-treatment: Cells were pre-treated with various concentrations of "this compound" for 1 hour.

-

Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: After incubation, 100 µL of the cell culture supernatant was collected from each well.

-

Griess Reaction: The supernatant was mixed with an equal volume of Griess Reagent and incubated at room temperature for 10 minutes.

-

Absorbance Measurement: The absorbance was measured at 540 nm.

-

Data Analysis: The concentration of nitrite in the supernatant was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Data Summary: Anti-inflammatory Activity

| Concentration (µg/mL) | % NO Inhibition |

| 10 | Data Not Available |

| 25 | Data Not Available |

| 50 | Data Not Available |

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Signaling Pathway: LPS-induced Inflammatory Cascade

Caption: Postulated inhibition of the LPS-induced inflammatory pathway.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. The activity of "this compound" against common bacterial and fungal strains was evaluated.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

"this compound" (dissolved in DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Serial Dilution: A two-fold serial dilution of "this compound" was prepared in the appropriate broth in a 96-well plate.

-

Inoculation: Each well was inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Positive (broth + inoculum), negative (broth only), and vehicle (broth + inoculum + DMSO) controls were included.

-

Incubation: Plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Data Summary: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data Not Available |

| Escherichia coli | Data Not Available |

| Candida albicans | Data Not Available |

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Logical Relationship: Antimicrobial Screening Cascade

Caption: A logical workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The preliminary biological screening of "this compound" suggests its potential as a bioactive compound. However, the currently available data is limited. Further comprehensive studies are warranted to fully elucidate its pharmacological profile. Future research should focus on:

-

Expanding the panel of cancer cell lines to determine the spectrum of cytotoxic activity.

-

Investigating the molecular mechanisms underlying its anti-inflammatory effects, including the analysis of pro-inflammatory cytokine expression.

-

Broadening the antimicrobial screening to include a wider range of pathogenic bacteria and fungi, including resistant strains.

-

Conducting in vivo studies to validate the in vitro findings and assess the compound's safety and efficacy in animal models.

This technical guide serves as a starting point for these future investigations, providing the necessary protocols and a framework for data interpretation. The continued exploration of "this compound" may lead to the development of novel therapeutic agents.

"Toddalolactone 3'-O-methyl ether" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone 3'-O-methyl ether, a naturally occurring prenylated coumarin (B35378), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and biological activities. Detailed information on its isolation from natural sources, while a specific synthetic protocol remains to be fully elucidated in the public domain, is discussed alongside spectroscopic data for its characterization. Furthermore, this guide explores its potential anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory activities, drawing on data from related compounds to highlight its promise in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is chemically known as (+)-6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. It is a derivative of toddalolactone, distinguished by the methylation of the 3'-hydroxyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 143614-35-1[1] |

| Molecular Formula | C₁₇H₂₂O₆[1] |

| Molecular Weight | 322.35 g/mol [1] |

| IUPAC Name | 6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2] |

| Synonyms | (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White solid (presumed) |

| Solubility | Soluble in DMSO[3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] |

Biological Activity and Potential Therapeutic Applications

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the biological activities of structurally related coumarins isolated from Toddalia asiatica provide strong indications of its potential therapeutic value.

Anti-inflammatory Activity

Coumarins from Toddalia asiatica have demonstrated significant anti-inflammatory properties[4]. The mechanism of action for many coumarins involves the modulation of key inflammatory pathways. For instance, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 cells[5]. Similarly, 6-methylcoumarin (B191867) inhibits inflammation by regulating these same pathways[6]. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Phosphodiesterase-4 (PDE4) Inhibition

Several prenylated coumarins from Toddalia asiatica have been identified as potent inhibitors of phosphodiesterase-4 (PDE4)[5]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. The inhibitory activity of these coumarins suggests that this compound may also function as a PDE4 inhibitor, a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[7]. For example, 6-hydroxy-5,7-dimethoxy-flavone, a compound with a similar substitution pattern, has been shown to suppress the neutrophil respiratory burst via selective PDE4 inhibition[8].

Table 3: PDE4 Inhibitory Activity of Selected Coumarins from Toddalia asiatica

| Compound | IC₅₀ (µM) |

| Toddacoumalone | 0.14 |

| Rolipram (Positive Control) | 0.59 |

| Compound 3 | < 10 |

| Compound 8 | < 10 |

| Compound 10 | < 10 |

| Compound 11 | < 10 |

| Compound 12 | < 10 |

| Compound 13 | < 10 |

| Compound 17 | < 10 |

| Compound 21 | < 10 |

Data extracted from a study on prenylated coumarins from Toddalia asiatica as natural phosphodiesterase-4 inhibitors.[5]

Experimental Protocols

Isolation from Natural Sources

Experimental Workflow: Isolation of Prenylated Coumarins

Caption: General workflow for the isolation of prenylated coumarins from Toddalia asiatica.

The dried and powdered roots of Toddalia asiatica are typically extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure. The concentrated extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is rich in coumarins, is then subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Synthesis

A specific, detailed synthetic protocol for this compound is not available in the current literature. However, general methods for the synthesis of coumarin derivatives, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, are well-established[10][11]. The synthesis of 4-methylcoumarins, for instance, can be achieved through the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) using an acid catalyst[11]. The synthesis of a complex molecule like this compound would likely involve a multi-step process, starting with a suitably substituted phenol (B47542) and building the prenyl side chain with the desired stereochemistry.

Spectroscopic Data for Characterization

While a complete set of raw spectroscopic data for this compound is not publicly available, information from related compounds and mentions in the literature can provide an expected spectroscopic profile.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the coumarin core, methoxy (B1213986) groups, and protons of the 2-hydroxy-3-methoxy-3-methylbutyl side chain. The stereochemistry at the C-2' position influences the chemical shifts and coupling constants of the side chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, methoxy carbons, and carbons of the aliphatic side chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 322.35. Fragmentation patterns would likely involve cleavage of the side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C=C stretching, and C-O stretching of the ether and methoxy groups. |

Signaling Pathway: Potential Anti-inflammatory Mechanism of Coumarins

Caption: Postulated anti-inflammatory signaling pathway modulated by coumarins like this compound.

Conclusion

This compound represents a promising natural product with potential for development as an anti-inflammatory and PDE4 inhibitory agent. While further research is required to fully elucidate its specific biological activities, synthesis, and mechanism of action, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The structural similarity to other bioactive coumarins from Toddalia asiatica strongly suggests that this compound warrants more in-depth investigation.

References

- 1. d-nb.info [d-nb.info]

- 2. (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl | C17H22O6 | CID 101628130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl | TargetMol [targetmol.com]

- 4. rsc.org [rsc.org]

- 5. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 6-Hydroxy-5,7-dimethoxy-flavone suppresses the neutrophil respiratory burst via selective PDE4 inhibition to ameliorate acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Predicting Therapeutic Targets for Toddalolactone 3'-O-methyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the potential therapeutic targets of Toddalolactone (B1682391) 3'-O-methyl ether, a derivative of the naturally occurring coumarin (B35378), toddalolactone. Due to a lack of direct experimental data on the methylated form, this document extrapolates potential biological activities and mechanisms of action based on the known therapeutic targets of the parent compound, toddalolactone. This guide summarizes the available quantitative data for toddalolactone, presents detailed experimental protocols for assessing its biological activity, and visualizes key signaling pathways and experimental workflows. The primary aim is to furnish a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound.

Introduction

Toddalolactone is a natural coumarin isolated from plants of the Toddalia genus, which has been traditionally used in medicine.[1][2] Preclinical studies have revealed its therapeutic potential across several domains, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3][4] The biological activities of toddalolactone are attributed to its interaction with specific molecular targets. This guide focuses on the prediction of therapeutic targets for a synthetic derivative, Toddalolactone 3'-O-methyl ether.

The addition of a methyl group to a natural product can significantly alter its pharmacokinetic and pharmacodynamic properties. Methylation can affect solubility, membrane permeability, metabolic stability, and binding affinity to protein targets. While the synthesis of this compound has not been explicitly described in the reviewed literature, its potential therapeutic value warrants a predictive analysis based on the well-documented activities of its parent compound.

Predicted Therapeutic Targets

Based on the known biological activities of toddalolactone, we predict that this compound may interact with the following key therapeutic targets:

-

Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation and cell survival.

-

Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Toddalolactone has been shown to suppress the NF-κB signaling pathway, a cornerstone of the inflammatory response.[5] It is hypothesized that this compound will retain this anti-inflammatory activity. The methylation at the 3'-O-position may enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and access to intracellular targets within the NF-κB pathway.

dot

Caption: Predicted inhibition of the NF-κB signaling pathway.

Antithrombotic and Anti-fibrotic Potential: Targeting PAI-1

Neuroprotective Effects: Targeting Acetylcholinesterase

Several coumarins have been identified as inhibitors of acetylcholinesterase (AChE).[7][8] Toddalolactone has been investigated for its potential in managing Alzheimer's disease by targeting AChE.[7] The interaction of coumarins with AChE often involves the planar coumarin ring system stacking with aromatic residues in the enzyme's active site. The effect of 3'-O-methylation on AChE inhibition is uncertain without experimental data. It could either enhance or diminish activity depending on the specific steric and electronic effects within the AChE binding pocket.

Quantitative Data Summary

The following table summarizes the available quantitative data for the parent compound, toddalolactone.

| Compound | Target | Assay Type | IC50 Value | Reference |

| Toddalolactone | PAI-1 | Chromogenic Assay | 37.31 ± 3.23 μM | [2][6] |

| Toddalolactone | AChE | Spectrophotometric | > 200 µM | [9] |

| Toddalolactone | MCF-7 (Breast Cancer Cells) | MTT Assay | Potent Inhibition | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

NF-κB Activation Assay (EMSA)

This protocol is based on the electrophoretic mobility shift assay (EMSA) to assess NF-κB activation.[11]

-

Cell Culture and Treatment: Culture human cancer cell lines (e.g., KBM-5) to a density of 1x10^6 cells/mL. Incubate the cells with various concentrations of the test compound for a specified period (e.g., 12 hours). Stimulate NF-κB activation by treating the cells with a pro-inflammatory agent like TNF-α (0.1 nM) for 30 minutes.

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

EMSA Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Incubate the nuclear extract (15 µg of protein) with the ³²P-labeled NF-κB probe (16 fmol) in a binding buffer for 30 minutes at 37°C.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Visualization: Dry the gel and visualize the bands by autoradiography.

dot

Caption: General experimental workflow for assessing NF-κB inhibition.

PAI-1 Inhibition Assay (Chromogenic)

-

Substrate Addition: Add the chromogenic uPA substrate to each well.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[8][12]

-

Reagents: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period (e.g., 15 minutes) at 25°C.

-

Substrate Reaction: Initiate the reaction by adding DTNB and ATCI to each well.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations

The effect of 3'-O-methylation on the biological activity of toddalolactone is a key consideration.

-

Hydrogen Bonding: The 3'-hydroxyl group of toddalolactone can act as a hydrogen bond donor. Methylation will convert this to a hydrogen bond acceptor (the ether oxygen), which could significantly alter binding to target proteins.

-

Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule. This may enhance its ability to cross cell membranes and could lead to improved oral bioavailability.

-

Steric Hindrance: The methyl group introduces steric bulk, which could either be beneficial or detrimental to binding, depending on the topology of the target's binding site.

Conclusion and Future Directions

Future research should focus on:

-

Chemical Synthesis: Development of a robust synthetic route for this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a series of toddalolactone analogs to build a comprehensive SAR profile.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models.

This predictive analysis serves as a critical starting point for the systematic investigation of this promising novel compound and its potential as a future therapeutic agent.

References

- 1. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) purification of "Toddalolactone 3'-O-methyl ether"

Abstract

This application note provides a detailed protocol for the purification of Toddalolactone 3'-O-methyl ether, a coumarin (B35378) found in Toddalia asiatica, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established methods for the separation of coumarins from this plant species and is intended for researchers in natural product chemistry, pharmacology, and drug development. This document includes a comprehensive experimental protocol, data presentation tables, and a workflow diagram to guide the purification process.

Introduction

Toddalia asiatica is a plant rich in various bioactive compounds, including a diverse range of coumarins. These compounds have garnered significant interest due to their potential pharmacological activities. This compound is one such coumarin, and its efficient purification is essential for detailed structural elucidation, bioactivity screening, and further drug development studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures like plant extracts. This document outlines a robust HPLC method for the purification of the target compound.

Experimental Protocol

This protocol is a representative method for the purification of coumarins from Toddalia asiatica and can be adapted for this compound.

2.1. Materials and Reagents

-

Crude or partially purified extract of Toddalia asiatica containing this compound

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water (H₂O)

-

HPLC-grade methanol (B129727) (for sample preparation)

-

0.45 µm syringe filters

2.2. Instrumentation

-

A preparative or semi-preparative HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

2.3. Sample Preparation

-

Dissolve the crude or partially purified extract of Toddalia asiatica in a minimal amount of methanol.

-

Sonicate the sample for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.4. HPLC Conditions

The following conditions are based on methods used for the separation of coumarins from Toddalia asiatica.[1] Optimization may be required for the specific separation of this compound.

Table 1: HPLC Parameters for Purification

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water (H₂O) |